molecular formula C11H10N2OS B6168388 N-(4-methylphenyl)-1,3-thiazole-5-carboxamide CAS No. 901594-02-3

N-(4-methylphenyl)-1,3-thiazole-5-carboxamide

Cat. No.: B6168388
CAS No.: 901594-02-3
M. Wt: 218.3
InChI Key:
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Description

N-(4-methylphenyl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom The presence of the 4-methylphenyl group attached to the nitrogen atom and the carboxamide group at the 5-position of the thiazole ring gives this compound unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes. In cancer research, the compound has been found to inhibit kinases and other proteins involved in cell cycle regulation, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-1,3-thiazole-5-carboxamide
  • N-(4-chlorophenyl)-1,3-thiazole-5-carboxamide
  • N-(4-nitrophenyl)-1,3-thiazole-5-carboxamide

Uniqueness

N-(4-methylphenyl)-1,3-thiazole-5-carboxamide is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties.

Properties

CAS No.

901594-02-3

Molecular Formula

C11H10N2OS

Molecular Weight

218.3

Purity

95

Origin of Product

United States

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